molecular formula C22H18N2O2S B2701374 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313237-23-9

3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2701374
CAS No.: 313237-23-9
M. Wt: 374.46
InChI Key: ZZKFZMRCTMUGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group, a thiazole ring, and a carboxamide linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the naphthalene core. One common method involves the following steps:

    Preparation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Naphthalene Core: The naphthalene core can be functionalized with a methoxy group through electrophilic aromatic substitution.

    Coupling Reaction: The final step involves coupling the thiazole ring with the naphthalene core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the naphthalene ring.

Scientific Research Applications

3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s aromatic and heterocyclic components make it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
  • 3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide

Uniqueness

Compared to similar compounds, 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide stands out due to its unique combination of a naphthalene core with a thiazole ring and a methoxy group. This combination provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-14-7-9-15(10-8-14)19-13-27-22(23-19)24-21(25)18-11-16-5-3-4-6-17(16)12-20(18)26-2/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKFZMRCTMUGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.